2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that features a complex structure incorporating thieno[2,3-d]pyrimidine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which is then functionalized to introduce the thioether linkage and the thiazole ring.
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Formation of Thieno[2,3-d]pyrimidine Core:
Starting Materials: 2-Aminothiophene and ethyl cyanoacetate.
Reaction Conditions: Cyclization reaction under basic conditions, often using sodium ethoxide in ethanol.
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Functionalization:
Thioether Formation: The thieno[2,3-d]pyrimidine derivative is reacted with a suitable thiol, such as 2-mercaptoacetic acid, under acidic conditions to form the thioether linkage.
Thiazole Ring Introduction: The thioether intermediate is then reacted with 2-bromoacetylthiazole in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods: Industrial synthesis may involve similar steps but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the thieno[2,3-d]pyrimidine core, potentially altering the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the thiazole or thieno[2,3-d]pyrimidine rings.
Substitution: Various substituted thiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anticancer Research: Studies have indicated its ability to inhibit certain cancer cell lines, making it a candidate for anticancer drug development.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. The thiazole ring enhances its binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
Receptors: Binding to receptors involved in signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Thiazole Derivatives: Compounds featuring the thiazole ring with various functional groups.
Uniqueness:
Structural Complexity: The combination of thieno[2,3-d]pyrimidine and thiazole moieties in a single molecule is relatively rare, providing unique chemical and biological properties.
Versatility: Its ability to undergo various chemical reactions and form stable complexes with metals makes it highly versatile for different applications.
By comparing it with other compounds, the unique structural features and broad range of applications of 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide become evident, highlighting its potential in scientific research and industrial applications.
Properties
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS3/c1-7-4-8-10(14-6-15-11(8)20-7)19-5-9(17)16-12-13-2-3-18-12/h2-4,6H,5H2,1H3,(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNWPZNCTUJAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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